molecular formula C11H9F3N2O2S B3324680 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine CAS No. 1934285-35-4

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine

Cat. No.: B3324680
CAS No.: 1934285-35-4
M. Wt: 290.26
InChI Key: CHYLYAOGKRDMJW-UHFFFAOYSA-N
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Description

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a sulfonyl group and a pyrrole ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts under specific conditions. For instance, the trifluoromethylation of carbon-centered radical intermediates has been explored using photoredox catalysis . Additionally, the Suzuki–Miyaura coupling reaction is another method that can be employed for the synthesis of this compound, utilizing boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable and efficient synthetic routes, such as those mentioned above. The choice of method would depend on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like thiophenols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethylated derivatives .

Mechanism of Action

The mechanism of action of 1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to proteins and enzymes, thereby modulating their activity. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated phenyl sulfonyl derivatives, such as:

Uniqueness

1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrole ring, in particular, differentiates it from other trifluoromethylated compounds and may contribute to its unique reactivity and applications .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]sulfonylpyrrol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O2S/c12-11(13,14)8-1-3-10(4-2-8)19(17,18)16-6-5-9(15)7-16/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYLYAOGKRDMJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)N2C=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 2
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 3
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 4
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Reactant of Route 5
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine
Reactant of Route 6
1-((4-(Trifluoromethyl)phenyl)sulfonyl)-1H-pyrrol-3-amine

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